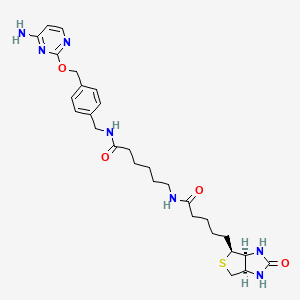
Biotin-Clip
Übersicht
Beschreibung
Biotin-Clip is a useful research compound. Its molecular formula is C28H39N7O4S and its molecular weight is 569.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Biotin-Clip suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Biotin-Clip including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Nanoscale Fabrication and Capture
Biotin/(strept)avidin self-assembly is a foundational method for nanoscale fabrication and capture, spanning applications across science, medicine, and nanotechnology. Efforts to improve its performance have led to the development of synthetic mimics, which can serve as either replacements or operational partners, enhancing bio-orthogonal recognition properties. Such advancements are crucial in areas where biotin/(strept)avidin self-assembly faces limitations (Liu et al., 2017).
Biosensors
Biotin modifications have been used to develop NMR-based xenon biosensors. By leveraging the strong attraction between biotin and avidin, these biosensors detect specific biomolecules with high sensitivity and specificity. This approach, demonstrated with biotin-modified supramolecular cages, offers potential for multiplexing assays capable of detecting multiple analytes without spectral overlap (Spence et al., 2001).
Versatile Biotechnology Tool
The biotin-(strept)avidin system, with its remarkable versatility, has become an independent technology widely applied in biotechnology. It finds extensive use in immunological and nucleic acid hybridization assays, among other applications, making it a pivotal tool in modern scientific research (Diamandis & Christopoulos, 1991).
Metabolic Biotinylation
Metabolic biotinylation technology has been expanded to include proteins secreted from mammalian cells and expressed on their surfaces. This approach, which allows site-specific biotinylation without external reagents, is essential for applications ranging from drug targeting to immunohistochemistry (Parrott & Barry, 2001).
Gene Therapy Vectors
In gene therapy, biotinylated vectors are created using chemical and metabolic biotinylation technologies. This enables the addition of proteins or cell-targeting ligands to gene therapy vectors, enhancing their efficacy and specificity for targeted delivery in both in vitro and in vivo applications (Barry et al., 2003).
Cell-Free Synthetic Biological Systems
Biotin plays a critical role in cell-free synthetic biological systems, like artificial cells. Leveraging biotin's strong conjugation to streptavidin, a new biosensor has been developed, offering high specificity and sensitivity. This technology has applications in synthetic biology and biomaterial assembly, potentially impacting a range of fields (Zhang & Ruder, 2015).
Eigenschaften
IUPAC Name |
6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[[4-[(4-aminopyrimidin-2-yl)oxymethyl]phenyl]methyl]hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39N7O4S/c29-23-13-15-31-28(34-23)39-17-20-11-9-19(10-12-20)16-32-25(37)7-2-1-5-14-30-24(36)8-4-3-6-22-26-21(18-40-22)33-27(38)35-26/h9-13,15,21-22,26H,1-8,14,16-18H2,(H,30,36)(H,32,37)(H2,29,31,34)(H2,33,35,38)/t21-,22-,26-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIONTDGJVSLDU-MCEYFSPLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCC3=CC=C(C=C3)COC4=NC=CC(=N4)N)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NCC3=CC=C(C=C3)COC4=NC=CC(=N4)N)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39N7O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Biotin-Clip | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R)-2-(2,5-dioxopyrrol-1-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B8238730.png)
![6-{1-[(5s)-5-Ammonio-6-oxido-6-oxohexyl]imidazolium-3-yl}-l-norleucinate](/img/structure/B8238737.png)
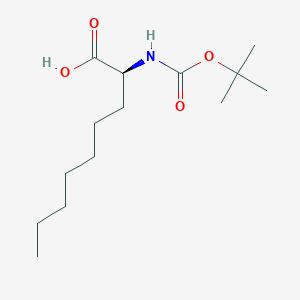

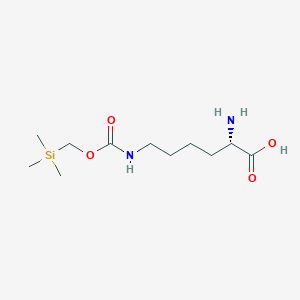

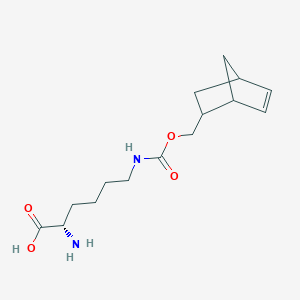

![6-azido-N-[(2S)-1-[[(2S)-1-[4-(chloromethyl)anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]hexanamide](/img/structure/B8238778.png)
![(2S)-2-amino-6-[bis(pyridin-2-ylmethyl)amino]hexanoic acid](/img/structure/B8238781.png)
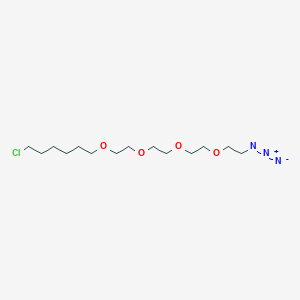
![(2R)-2-amino-3-[(4,5-dimethoxy-2-nitrophenyl)methylselanyl]propanoic acid](/img/structure/B8238793.png)
![(2S)-3-(adamantan-1-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B8238798.png)
![(3aS,6abeta)-N-[6-[4-[(2-Amino-9H-purine-6-yl)oxymethyl]benzylamino]-6-oxohexyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4alpha-pentanamide](/img/structure/B8238804.png)